molecular formula C4H12ClN3 B566627 Butyrimidohydrazide hydrochloride CAS No. 19932-56-0

Butyrimidohydrazide hydrochloride

Cat. No.: B566627
CAS No.: 19932-56-0
M. Wt: 137.611
InChI Key: LMMZQKKWXGUFRX-UHFFFAOYSA-N
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Description

Butyrimidohydrazide hydrochloride (CAS: 3020-81-3), also known as butanimidamide hydrochloride or butyramidinium chloride, is an amidine-based organic compound with the molecular formula C₄H₁₁ClN₂ . Structurally, it consists of a butyl chain linked to an amidine group, protonated and stabilized by a hydrochloride salt. This compound is primarily utilized in laboratory settings as a reagent, with applications in synthetic chemistry and analytical research. Available in quantities ranging from 100 mg to 100 g, it is priced between €26.00 (100 mg) and €469.00 (25 g), reflecting its specialized use .

Properties

CAS No.

19932-56-0

Molecular Formula

C4H12ClN3

Molecular Weight

137.611

IUPAC Name

N/'-aminobutanimidamide;hydrochloride

InChI

InChI=1S/C4H11N3.ClH/c1-2-3-4(5)7-6;/h2-3,6H2,1H3,(H2,5,7);1H

InChI Key

LMMZQKKWXGUFRX-UHFFFAOYSA-N

SMILES

CCCC(=NN)N.Cl

Synonyms

BUTYRIMIDOHYDRAZIDE HYDROCHLORIDE

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section provides a comparative analysis of butyrimidohydrazide hydrochloride with structurally or functionally related amidine and hydrochloride-containing compounds.

Table 1: Key Properties of this compound and Analogues

Compound Name CAS RN Molecular Formula Molecular Weight Structural Features Key Applications
This compound 3020-81-3 C₄H₁₁ClN₂ ~134.6 Butyl chain + amidine group + HCl Laboratory reagent
Benzimidamide hydrochloride 1670-14-0 C₇H₉ClN₂ 156.61 Benzene ring + amidine group + HCl Synthetic intermediate
Pyridoxin hydrochloride (Vitamin B6) 58-56-0 C₈H₁₁NO₃·HCl 205.64 Pyridine ring + hydroxyl/methyl groups Pharmaceutical standard
Methyl valerimidate hydrochloride 14456-13-4 C₆H₁₃NO·HCl 151.63 Valeric acid ester + imidate group + HCl Organic synthesis
Prilocaine hydrochloride Not specified C₇H₉N·HCl 143.62 Aromatic amine + amide group + HCl Local anesthetic

Structural and Functional Differences

  • This compound features a short aliphatic chain (butyl) and an amidine group, making it less sterically hindered compared to aromatic analogues like benzimidamide hydrochloride . This structural simplicity may enhance its reactivity in nucleophilic substitution or coordination chemistry.
  • Benzimidamide hydrochloride contains a benzene ring, which introduces π-π stacking capabilities and aromatic stabilization absent in butyrimidohydrazide. This difference impacts solubility and interaction with biological targets .
  • Pyridoxin hydrochloride (Vitamin B6) is structurally distinct, with a pyridine ring and hydroxyl groups, enabling roles in enzymatic cofactor functions rather than amidine-specific reactivity .
  • Methyl valerimidate hydrochloride includes an ester-linked imidate group, offering unique reactivity in acyl transfer reactions compared to amidines .

Physicochemical Properties

  • Molecular Weight and Polarity : Butyrimidohydrazide (MW ~134.6) is smaller and less polar than pyridoxin hydrochloride (MW 205.64), suggesting differences in solubility and chromatographic behavior .
  • Acid-Base Behavior : Amidines like butyrimidohydrazide and benzimidamide are strong bases due to their protonated amidine groups, whereas pyridoxin’s pyridine nitrogen exhibits weaker basicity .

Stability and Handling

  • This compound requires storage in cool, dry conditions, similar to benzimidamide hydrochloride .

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